Psoralen
Overview
Description
Psoralen is a naturally occurring phytoalexin found in the seeds of Psoralea corylifolia plants and certain fruits, such as figs and citrus fruits . Its chemical structure resembles that of coumarin due to the addition of a fused furan ring . This compound has been used since ancient times, dating back to 2000 BC in Egypt and India, for its photosensitive properties in treating various skin conditions .
Mechanism of Action
Anti-Osteoporotic Effects: Psoralen exerts strong anti-osteoporotic effects by regulating osteoblast, osteoclast, and chondrocyte differentiation or activation. It participates in multiple molecular mechanisms, including the wnt/β-catenin, bone morphogenetic protein (BMP), inositol-requiring enzyme 1 (IRE1)/apoptosis signaling kinase 1 (ASK1)/c-jun N-terminal kinase (JNK), and the Protein Kinase B (AKT)/activator protein-1 (AP-1) axis. This compound also influences the expression of miR-488, peroxisome proliferators-activated receptor-gamma (PPARγ), and matrix metalloproteinases (MMPs) .
Antitumor Properties: this compound induces endoplasmic reticulum (ER) stress-related cell death, enhancing PERK (Pancreatic Endoplasmic Reticulum Kinase)/activating transcription factor (ATF), 78kD glucose-regulated protein (GRP78)/C/EBP homologous protein (CHOP), and 94kD glucose-regulated protein (GRP94)/CHOP signaling. It also inhibits P-glycoprotein (P-gp) or ATPase, overcoming multidrug resistance .
Antibacterial, Anti-Inflammatory, and Neuroprotective Effects: this compound interacts with viral polymerase (Pol), disrupts biofilm formation, and modulates the activation of various factors, including tumor necrosis factor alpha (TNF-α), transforming growth factor beta (TGF-β), interleukins (IL-4/5/6/8/12/13), GATA-3, acetylcholinesterase (AChE), and the hypothalamic-pituitary-adrenal (HPA) axis .
Mode of Action
This compound can reversibly crosslink nucleic acid double helices, making it useful for analyzing interactions and structures of both DNA and RNA .
Biochemical Pathways
The affected pathways include those related to osteoporosis, tumor cell death, ER stress, and immune responses. This compound’s actions impact various signaling pathways, contributing to its diverse effects .
Result of Action
At the molecular and cellular levels, this compound’s effects vary based on the specific context (e.g., bone health, tumor cells, bacteria). These effects include altered gene expression, cell differentiation, and stress responses .
Biochemical Analysis
Biochemical Properties
Psoralen penetrates the phospholipid cellular membranes and inserts itself between the pyrimidines of deoxyribonucleic acid (DNA) . It forms mono- and di-adducts with DNA, leading to marked cell apoptosis .
Cellular Effects
This compound influences cell function by inhibiting tyrosine kinase signaling and influencing the immunogenic properties of cells . Its cytotoxicity holds promising clinical applications from its immunogenic properties to potential anti-cancer treatments .
Molecular Mechanism
This compound reacts with double-stranded DNA and RNA upon exposure to longwave UV light . Once activated, it forms covalent bonds with DNA and RNA, leading to marked cell apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound are initially biologically inert and acquire photoreactivity when exposed to certain classes of electromagnetic radiation, such as ultraviolet light . Over time, these effects can lead to marked cell apoptosis .
Dosage Effects in Animal Models
Its cytotoxic effects suggest that it may have potential therapeutic applications in the treatment of various diseases .
Metabolic Pathways
This compound is involved in various metabolic pathways. It enhances the gene expression levels of BMP-2/4, increases phospho-Smad1/5/8 protein expression, and induces the activity of BMP reporter 12xSBE-OC-Luc .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its penetration of the phospholipid cellular membranes . It inserts itself between the pyrimidines of DNA, influencing various cellular processes .
Subcellular Localization
The subcellular localization of this compound is primarily within the DNA of cells, where it inserts itself between the pyrimidines . This localization influences its activity and function, leading to marked cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Psoralen can be synthesized through various chemical routes. One common method involves the cyclization of umbelliferone with furan . The reaction typically requires a catalyst and specific temperature conditions to ensure the proper formation of the furan ring .
Industrial Production Methods
In industrial settings, this compound is often extracted from natural sources such as the seeds of Psoralea corylifolia . The extraction process involves solvent extraction followed by purification steps to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Psoralen undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized this compound derivatives, reduced this compound compounds, and substituted this compound molecules .
Scientific Research Applications
Psoralen has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Methoxsalen: Another furanocoumarin used in phototherapy.
Bergapten: Found in bergamot oil, used in similar applications.
Xanthotoxin: Another compound with photosensitizing properties.
Uniqueness of Psoralen
This compound is unique due to its specific photochemical properties and its ability to form stable DNA adducts upon activation by ultraviolet light . This makes it particularly effective in phototherapy and as a research tool for studying DNA interactions .
Properties
IUPAC Name |
furo[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O3/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCUUQDIBDJBTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC3=C(C=CO3)C=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216205 | |
Record name | Psoralen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Psoralen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
362.00 to 363.00 °C. @ 760.00 mm Hg | |
Record name | Psoralen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 65.16 mg/L at 25 °C | |
Record name | Psoralen | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ether, Needles (w, ethanol) | |
CAS No. |
66-97-7 | |
Record name | Psoralen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Psoralen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Psoralen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404562 | |
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Record name | Psoralen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7H-furo[3,2-g][1]benzopyran-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PSORALEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTZ7ZCN2EX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Psoralen | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Psoralen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171 °C | |
Record name | Psoralen | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Psoralen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Psoralen intercalates between DNA base pairs [, , , , ]. Upon ultraviolet A (UVA) irradiation (320-400 nm), it forms covalent bonds with pyrimidine bases, primarily thymine, leading to monoadducts and interstrand cross-links [, , , ]. This DNA damage disrupts cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis [, ].
A: Research suggests the existence of specific, saturable, high-affinity binding sites for 8-methoxythis compound on mammalian cells, independent of DNA intercalation []. This finding indicates potential interaction with cellular receptors and alternative mechanisms contributing to this compound-induced phototoxicity.
A: this compound's ability to photoinduce interstrand cross-links in DNA is considered crucial for its therapeutic effects [, , ]. 8-substituted psoralens, in particular, exhibit efficient cross-linking and are more potent than 5-substituted psoralens []. Studies using 4'-hydroxymethyl-4,5',8-trimethylthis compound (HMT) demonstrated that E. coli RNA polymerase terminated at HMT diadduct sites, highlighting the disruptive impact of cross-links on transcription [].
ANone: this compound (also known as 7H-furo[3,2-g]chromen-7-one) has the following characteristics:
- Spectroscopic data: Psoralens typically absorb UV light with a maximum absorption wavelength around 245 nm [, ]. The exact spectroscopic properties vary slightly depending on the specific this compound derivative and the solvent used.
A: In vivo studies have demonstrated that this compound can accelerate bone fracture healing in rat models []. This effect is attributed to the activation of both osteoclasts and osteoblasts via the ERK signaling pathway, leading to enhanced bone formation and remodeling []. Further, this compound was shown to reduce relapse after orthodontic tooth movement in rats, potentially through the activation of the G protein-coupled receptor 30 (GPR30) and upregulation of bone morphogenetic proteins 2 and 4 [].
A: Comparative studies indicate that isothis compound might be a more potent enhancer of osteogenic differentiation in rat calvarial osteoblasts compared to this compound []. This suggests isothis compound as a potentially more effective component for therapeutic development in bone-related conditions like osteoporosis.
A: Structural modifications significantly impact this compound's photoreactivity and biological activity [, , ]. For instance, 8-methoxythis compound (8-MOP), 4'-hydroxymethyl-4,5',8-trimethylthis compound (HMT), and 4'-aminomethyl-4,5',8-trimethylthis compound hydrochloride exhibit superior DNA and RNA photoreactivity compared to 4,5',8-trimethylthis compound (TMP) and 8-MOP [, ]. The position and type of substituents on the this compound ring system influence DNA binding affinity, intercalation efficiency, and cross-linking capacity, impacting their overall potency and selectivity [, ].
A: The position of substituents on the this compound ring system significantly influences their DNA binding properties. Flow linear dichroism studies reveal that only 8-substituted psoralens intercalate into DNA, while 5-substituted psoralens do not exhibit this behavior despite having comparable DNA association constants [].
A: While clinically valuable, this compound use carries potential risks [, ]. this compound can cause liver injury in mice, potentially by inhibiting liver regeneration and causing hepatocellular cycle arrest []. These effects may involve the inhibition of the mTOR signaling pathway and mitochondrial damage []. Additionally, bakuchiol, another natural compound often used in combination with this compound, has shown significant cytotoxicity in human renal tubular epithelial cells (HK-2 cells) []. This toxicity is thought to be related to cell membrane damage, apoptosis induction, and inhibition of DNA synthesis [].
A: Although this compound is used in photochemotherapy for skin conditions, studies indicate a potential link between this compound-containing suntan activators and an increased risk of melanoma, particularly in individuals with poor tanning ability []. While this compound has been banned from suntan lotions, the increased risk might persist for several years [].
A: Several analytical methods are employed for this compound analysis [, , , , ]. High-performance liquid chromatography (HPLC) coupled with UV detection is frequently used to quantify this compound and its isomers in plant extracts and pharmaceutical formulations [, , , ]. Micellar electrokinetic capillary chromatography (MECC) offers an alternative method for determining this compound and isothis compound in Fructus Psoraleae []. Mass spectrometry techniques like LC-UV/ESI-MS and IRMPD are valuable for characterizing this compound-DNA adducts, providing insights into binding sites and reaction percentages [].
A: Quality control of this compound-containing products, like Zhitong Plaster, involves rigorous analytical methods []. HPLC methods are established and validated for accuracy, precision, and repeatability to ensure consistent content of active compounds like this compound and isothis compound in the final product [].
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